![molecular formula C21H18BrCl2NO B3038503 4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-butanol CAS No. 866043-51-8](/img/structure/B3038503.png)
4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-butanol
Overview
Description
4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-butanol, also known as 4-BDPB, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the phenylbutanol family of compounds and is composed of two aromatic rings and a pyridine ring. 4-BDPB has been used in a variety of research studies, including studies on its mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.
Scientific Research Applications
Antifungal Properties
4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-butanol and its derivatives have been researched for their antifungal properties. The 4-bromophenyl derivative, in particular, displayed broad-spectrum in vitro activity against potentially pathogenic yeasts and molds, notably Aspergillus spp. and fluconazole-resistant yeast isolates like Candida glabrata and Saccharomyces cerevisiae. This suggests the compound's potential in developing new antifungal agents (Buchta et al., 2004).
Pharmaceutical Impurity Detection
In the pharmaceutical industry, this compound has been identified as an impurity, specifically in Brompheniramine Maleate. A research study developed a High-Performance Liquid Chromatography (HPLC) method to quantify this impurity at parts-per-million (ppm) levels, highlighting its relevance in quality control and drug safety (Wagh, Kothari, & Lokhande, 2017).
Antipathogenic Activity
Studies on thiourea derivatives incorporating 4-bromophenyl groups have demonstrated significant anti-pathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This indicates the potential of these compounds in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Optical and Electronic Properties
The compound and its derivatives have been explored for their optical and electronic properties. Studies have focused on their potential applications in photoluminescent materials, nonlinear optical (NLO) properties, and their suitability for use in semiconductor devices (Shkir et al., 2019).
Chemical Synthesis
It's also involved in various chemical synthesis processes. For instance, it's used in the McMurry coupling process and in the synthesis of benzimidazoles, showcasing its versatility in organic synthesis and pharmaceutical chemistry (Daik, Feast, Batsanov, & Howard, 1998).
properties
IUPAC Name |
4-(4-bromophenyl)-3-(3,5-dichlorophenyl)-1-pyridin-3-ylbutan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrCl2NO/c22-17-5-3-14(4-6-17)8-20(16-10-18(23)12-19(24)11-16)21(26)9-15-2-1-7-25-13-15/h1-7,10-13,20-21,26H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJBVTBRKAALKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(C(CC2=CC=C(C=C2)Br)C3=CC(=CC(=C3)Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrCl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501161929 | |
Record name | α-[2-(4-Bromophenyl)-1-(3,5-dichlorophenyl)ethyl]-3-pyridineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501161929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-3-(3,5-dichlorophenyl)-1-(3-pyridinyl)-2-butanol | |
CAS RN |
866043-51-8 | |
Record name | α-[2-(4-Bromophenyl)-1-(3,5-dichlorophenyl)ethyl]-3-pyridineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866043-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-[2-(4-Bromophenyl)-1-(3,5-dichlorophenyl)ethyl]-3-pyridineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501161929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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